molecular formula C15H14O3 B3034542 2-(Benzyloxy)-3-methylbenzoic acid CAS No. 186419-27-2

2-(Benzyloxy)-3-methylbenzoic acid

Cat. No.: B3034542
CAS No.: 186419-27-2
M. Wt: 242.27 g/mol
InChI Key: GKCYQFKNUNDPQV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-methylbenzoic acid (2-BMB) is an organic compound that is often used as a starting material in organic synthesis. It is a versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. 2-BMB is a common intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of dyes, catalysts, and other materials.

Scientific Research Applications

Complexation Studies and Chiral Discrimination

Research involving similar compounds to 2-(Benzyloxy)-3-methylbenzoic acid, such as benzoic acid and its derivatives, has demonstrated significant applications in complexation studies. For instance, the complexation of benzoic acid with β-cyclodextrin and its analogues has been studied using potentiometric titration and nuclear magnetic resonance spectroscopy, revealing insights into the stability constants of these complexes and chiral discrimination phenomena (Brown et al., 1993).

Quantum Chemical Studies and Bioactivity

Other studies have focused on quantum chemical aspects and bioactivity of benzoic acid derivatives. For example, quantum chemical studies have been conducted on the dissociation of substituted benzoic acids, and some benzohydroxamic acids derived from these compounds have shown inhibitory effects on mammalian ribonucleotide reductase and exhibit antineoplastic activity (Sainsbury, 1975).

Photochemical Reactions

The photochemical properties of related compounds like 2-methylbenzoic acid have been explored using time-resolved infrared spectroscopy. Such studies provide insights into the photochemical reactions of caged compounds, which have broad applications in chemical and biological research (Dai et al., 2016).

Polyaniline Doping

In the field of material science, substituted benzoic acids have been used as dopants for polyaniline, a conducting polymer. This has implications for the development of advanced materials with specific electronic properties (Amarnath & Palaniappan, 2005).

Synthesis of Benzobthiophene Derivatives

Benzoic acid derivatives have been utilized in the synthesis of complex organic molecules like benzobthiophene derivatives. These synthetic routes have applications in the development of pharmaceuticals and fine chemicals (Watanabe et al., 1991).

Solvent Transfer Studies

Benzoic acid derivatives also play a role in solvent transfer studies, which are crucial for understanding solubility and diffusion processes in various media, impacting fields like pharmaceuticals and chemical engineering (Hart et al., 2015).

Liquid-Crystalline Phases and Supramolecular Dendrimers

The use of benzoic acid derivatives in the design of liquid-crystalline phases and the synthesis of supramolecular dendrimers has been documented. These findings are significant for the development of new materials with potential applications in nanotechnology and materials science (Balagurusamy et al., 1997).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and not to get it in eyes, on skin, or on clothing .

Mechanism of Action

Target of Action

Benzoic acid derivatives, such as this compound, are often involved in various biochemical reactions, suggesting a wide range of potential targets .

Mode of Action

For instance, 2-Benzyloxy-1-methylpyridinium triflate, a related compound, has been used as a reagent for the synthesis of benzyl ethers and esters . This suggests that 2-(Benzyloxy)-3-methylbenzoic acid might interact with its targets in a similar manner, possibly through electrophilic substitution or nucleophilic addition reactions.

Biochemical Pathways

Benzoic acid is known to be biosynthesized using shikimate and the core phenylpropanoid pathways . It’s plausible that this compound might affect these or related pathways.

Properties

IUPAC Name

3-methyl-2-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-6-5-9-13(15(16)17)14(11)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCYQFKNUNDPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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